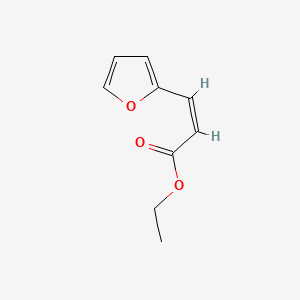

2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)-

Übersicht

Beschreibung

2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- is an organic compound with the molecular formula C9H10O3. It is a derivative of propenoic acid, featuring a furan ring attached to the propenoic acid backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- typically involves the esterification of 3-(2-furanyl)-2-propenoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized and purified to obtain the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by distillation to separate the product from the reaction mixture. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated ester.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Saturated esters.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- serves as a crucial building block in organic synthesis. It is often utilized in the preparation of more complex molecules due to its reactive double bond and ester functionality. The compound can undergo various chemical transformations such as oxidation, reduction, and substitution reactions, making it versatile for synthetic chemists .

Biological Activities

Research has indicated potential biological activities associated with this compound. Studies have explored its antimicrobial and anti-inflammatory properties. The furan moiety is known to interact with biological systems, which may lead to modulation of enzyme activities or inhibition of microbial growth .

Medicinal Chemistry

The compound has been investigated as a potential drug candidate owing to its unique chemical structure. Its ability to form covalent bonds with biological molecules suggests that it could be developed into therapeutics targeting specific pathways in diseases such as cancer or inflammation .

Polymer and Resin Production

In industrial applications, 2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- is utilized in the production of polymers and resins. Its reactivity allows it to be incorporated into various polymer matrices, enhancing properties such as flexibility and strength. Additionally, it is used in the formulation of coatings and adhesives .

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial effects of ethyl furfuracrylate demonstrated significant activity against various bacterial strains. The compound was shown to inhibit bacterial growth through disruption of cell membrane integrity and interference with metabolic processes .

Case Study 2: Polymer Development

In a research project focused on developing new polymeric materials, 2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- was incorporated into a resin formulation. The resulting material exhibited improved mechanical properties and thermal stability compared to traditional polymers without the furan component .

Case Study 3: Drug Development

A pharmacological study explored the potential of this compound as an anti-inflammatory agent. Results indicated that it could inhibit pro-inflammatory cytokines in vitro, suggesting its usefulness in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- involves its interaction with specific molecular targets and pathways. The furan ring and the propenoic acid moiety contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Propenoic acid, 3-(2-furanyl)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

2-Propenoic acid, 3-(2-furanyl)-: Lacks the ester group, making it less reactive in certain chemical reactions.

2-Furanacrylic acid: Contains a carboxylic acid group instead of an ester, leading to different chemical properties

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Biologische Aktivität

Chemical Identity and Properties

2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)-, also known as ethyl (Z)-3-(furan-2-yl)prop-2-enoate, is an organic compound with the molecular formula and a molecular weight of approximately 166.177 g/mol. It features a furan ring attached to a propenoic acid backbone, which contributes to its unique biological activities and potential applications in various fields including medicine and industry .

Structural Characteristics

- IUPAC Name : Ethyl (Z)-3-(furan-2-yl)prop-2-enoate

- CAS Number : 53282-26-1

- Molecular Formula :

- Density : 1.11 g/cm³

- Boiling Point : 232°C at 760 mmHg

- Flash Point : 96.6°C

Antimicrobial Properties

Research indicates that 2-propenoic acid derivatives, including ethyl (Z)-3-(furan-2-yl)prop-2-enoate, exhibit significant antimicrobial activity. A study demonstrated that compounds derived from furan-based propenoic acids showed effectiveness against various pathogens including Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations as low as 64 µg/mL .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The furan ring enhances its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can modulate enzyme activity and inhibit microbial growth through various cellular pathways .

Anti-inflammatory Effects

In addition to antimicrobial properties, studies have suggested that compounds similar to ethyl (Z)-3-(furan-2-yl)prop-2-enoate may possess anti-inflammatory effects. The modulation of inflammatory pathways could provide therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies and Research Findings

- Antimicrobial Activity :

- Synthesis and Biological Evaluation :

- Comparative Studies :

Medicinal Chemistry

Due to its unique structure and biological properties, ethyl (Z)-3-(furan-2-yl)prop-2-enoate is being explored as a potential drug candidate. Its ability to inhibit microbial growth and modulate inflammatory responses positions it as a promising agent in pharmaceutical development .

Industrial Use

In addition to medicinal applications, this compound is utilized in the production of polymers and resins. Its reactivity makes it suitable for use in coatings and adhesives within industrial settings.

Eigenschaften

IUPAC Name |

ethyl (Z)-3-(furan-2-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZBTMXISMOMAE-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\C1=CC=CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethyl 2-furanacrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

230.00 to 233.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Ethyl 2-furanacrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53282-26-1, 53282-12-5 | |

| Record name | 2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053282261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL FURFURACRYLATE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M86IN985V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2-furanacrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24.5 °C | |

| Record name | Ethyl 2-furanacrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.